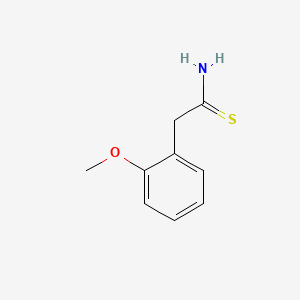

2-(2-Methoxyphenyl)thioacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)ethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-11-8-5-3-2-4-7(8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIECFUUYDGQVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303535 | |

| Record name | 2-Methoxybenzeneethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-06-6 | |

| Record name | 2-Methoxybenzeneethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzeneethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Summary and Future Perspectives

Without dedicated preclinical studies on 2-(2-Methoxyphenyl)thioacetamide, any discussion on its biological activities would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.

Future research efforts would be necessary to synthesize this compound and its analogues, and to subsequently screen them for a wide range of biological activities. Such studies would be essential to determine if this particular chemical scaffold holds any promise for the development of new therapeutic agents.

Synthesis and Structure Activity/property Relationship Sar/spr Studies of 2 2 Methoxyphenyl Thioacetamide Derivatives and Analogues

Design and Synthesis of Structural Analogues

Modifications on the Methoxyphenyl Moiety

The methoxyphenyl group is a key structural feature that has been subjected to various modifications to probe its role in molecular interactions. These changes often involve the introduction of different substituents onto the phenyl ring or altering the position of the methoxy (B1213986) group itself. For instance, the introduction of various substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule.

A common synthetic route to achieve these modifications involves starting with a substituted o-hydroxyacetophenone, which can then be converted to the corresponding flavonol. Subsequent treatment with Lawesson's reagent can then yield the desired 4-thioflavonol, a structural analogue where the core has been cyclized. scirp.org

Table 1: Examples of Modifications on the Methoxyphenyl Moiety

| Starting Material | Reagents | Resulting Moiety |

| o-Hydroxyacetophenone | Substituted Benzaldehyde, KOH, H₂O₂ | Substituted Phenyl Ring |

| Flavonol | Lawesson's Reagent | Thioflavonol |

This table illustrates general synthetic strategies for modifying the phenyl moiety, which are applicable to the broader class of methoxyphenyl-containing compounds.

Alterations of the Thioacetamide (B46855) Linker

The thioacetamide linker is a critical component that dictates the spatial orientation of the phenyl ring relative to the rest of the molecule and contributes to its chemical reactivity. Synthetic strategies targeting this linker have included replacing the sulfur atom with oxygen to form the corresponding acetamide (B32628), or modifying the amide group itself.

Incorporation of Heterocyclic Scaffolds

A significant area of synthetic effort has been the incorporation of heterocyclic rings into the 2-(2-methoxyphenyl)thioacetamide structure. This approach aims to introduce novel pharmacophoric features and modulate the physicochemical properties of the parent compound. A prominent example is the synthesis of 1,2,4-triazole (B32235) derivatives. ujmm.org.ua

The synthesis of these heterocyclic analogues often involves a multi-step process. For instance, 4-(para-methoxyphenyl)-5-methyl-1,2,4-triazole-3-thiol can be synthesized and subsequently used as a building block to create a variety of 2-(5-methyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio)ethanoic acid amides. ujmm.org.ua This strategy allows for the introduction of diverse functionalities by varying the amine used in the final amidation step. Other heterocyclic systems that have been explored include pyrazoles, pyrimidines, phenothiazines, carbazoles, indoles, and benzimidazoles. nih.govunisi.it

Systematic Structure-Activity/Property Relationship (SAR/SPR) Analysis

The systematic analysis of how structural modifications affect the biological activity and physicochemical properties of this compound analogues is crucial for the rational design of new compounds with desired characteristics. This analysis typically focuses on the electronic and steric effects of substituents and the impact of positional isomerism.

Influence of Substituent Electronic and Steric Effects

The introduction of different substituents on the methoxyphenyl ring or the heterocyclic scaffolds can have a profound impact on the molecule's properties. Electron-donating groups, such as the methoxy group, can influence the electron density of the aromatic ring and affect its interaction with biological targets. Conversely, electron-withdrawing groups can have the opposite effect.

Steric hindrance is another critical factor. The size and shape of substituents can dictate the molecule's ability to fit into a binding pocket or adopt a specific conformation. For example, in the study of piracetam (B1677957) co-crystals with dihydroxybenzoic acid isomers, the failure to form a co-crystal with 2,6-dihydroxybenzoic acid was attributed to the steric hindrance of the two bulky hydroxyl groups. nih.gov

A study on thioridazine (B1682328) derivatives revealed that removing the methyl group did not significantly affect its activity, while replacing the piperidine-ethyl moiety with alkyl chains bearing piperazine (B1678402) or thiomorpholine (B91149) rings led to a dramatic decrease in antimycobacterial activity, with some exceptions for bulky derivatives. unisi.it This highlights the complex interplay of steric and electronic factors.

Positional Isomerism and its Impact on Properties

The position of substituents on the aromatic ring, known as positional isomerism, can significantly influence the physicochemical properties of a compound. A study on polyanisidine (POA) and its para-isomer (PPA) demonstrated that positional isomerism affects the physicochemical characteristics of the polymeric matrices. mdpi.com The ortho-isomer (POA) exhibited higher electrical conductivity and more favorable electrochemical responses compared to the para-isomer (PPA). mdpi.com

In another example, the effect of positional isomerism of dihydroxybenzoic acid on the formation and properties of co-crystals with piracetam was investigated. nih.gov The study found that all isomers except 2,6-dihydroxybenzoic acid formed co-crystals, and the melting points of these co-crystals varied depending on the position of the hydroxyl groups. nih.gov This demonstrates that the relative positioning of functional groups can have a significant impact on solid-state properties.

Table 2: Impact of Positional Isomerism on Physicochemical Properties

| Isomer | Observation | Reference |

| poly(o-anisidine) (POA) | Higher electrical conductivity and favorable electrochemical responses compared to PPA. | mdpi.com |

| poly(p-anisidine) (PPA) | Lower electrical conductivity compared to POA. | mdpi.com |

| 2,6-dihydroxybenzoic acid | Failed to form a co-crystal with piracetam, likely due to steric hindrance. | nih.gov |

| Other dihydroxybenzoic acid isomers | Formed co-crystals with piracetam with varying melting points. | nih.gov |

This table summarizes the observed effects of positional isomerism on the properties of different chemical systems, illustrating a key principle in SAR/SPR studies.

Advanced Spectroscopic and Structural Characterization of 2 2 Methoxyphenyl Thioacetamide and Its Derivatives

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignmentuab.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-(2-Methoxyphenyl)thioacetamide in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H, ¹³C, and ¹⁵N.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the thioacetamide (B46855) moiety. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing thioamide group, leading to a distinct splitting pattern in the aromatic region of the spectrum. The methoxy protons typically appear as a sharp singlet, while the methylene protons also present as a singlet.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This includes the carbons of the benzene (B151609) ring, the methoxy carbon, the methylene carbon, and the thiocarbonyl carbon. The chemical shift of the thiocarbonyl carbon is particularly noteworthy, appearing at a downfield position characteristic of C=S bonds.

¹⁵N NMR: While less common, ¹⁵N NMR can offer valuable insights into the electronic environment of the nitrogen atom in the thioamide group. The chemical shift of the nitrogen is sensitive to factors such as hybridization and hydrogen bonding interactions. Isotope tagging with ¹⁵N can enhance signal detection for more detailed studies. uab.edu

| ¹H NMR Chemical Shift Data for a Related Compound, N-(2-Methoxyphenyl)acetamide | |

| Assignment | Shift (ppm) |

| A | 8.346 |

| B | 7.80 |

| C | 7.018 |

| D | 6.940 |

| E | 6.856 |

| F | 3.853 |

| G | 2.179 |

| Note: This table presents data for a structurally similar compound and serves as an illustrative example of expected chemical shifts. Data acquired in CDCl₃. chemicalbook.com |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the precise connectivity between atoms within the molecule. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org In this compound, COSY spectra would confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduprinceton.edu It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms, for instance, linking the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu HMBC is instrumental in piecing together the molecular skeleton by showing correlations between, for example, the methylene protons and the aromatic ring carbons, or the aromatic protons and the thiocarbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgprinceton.edu This is particularly useful for determining the preferred conformation of the molecule in solution, for instance, the spatial relationship between the methoxy group protons and the adjacent aromatic proton.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathwaysnih.govcopernicus.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of this compound and for elucidating its fragmentation behavior upon ionization. nih.govmdpi.com

By providing highly accurate mass measurements, often to within a few parts per million (ppm), HRMS allows for the unequivocal determination of the molecular formula of the parent ion. mdpi.com This high level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide detailed structural information. researchgate.netnih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the thioamide side chain, cleavage of the methoxy group, and fragmentation of the aromatic ring. Analyzing these pathways helps to confirm the proposed structure and can be used to identify related compounds in complex mixtures. mdpi.comnih.gov

| Illustrative HRMS Fragmentation Data | ||

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| [M+H]⁺ | [M+H - CH₃]⁺ | Methyl radical |

| [M+H]⁺ | [M+H - SH]⁺ | Sulfhydryl radical |

| [M+H]⁺ | [M+H - C₂H₄NS]⁺ | Thioacetamide moiety |

| Note: This table provides a hypothetical example of potential fragmentation pathways. |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactionsnih.govnih.gov

Hydrogen Bonding and π-Stacking Interactions in Crystal Packingnih.gov

The way molecules of this compound arrange themselves in a crystal is dictated by a variety of intermolecular forces. ornl.gov X-ray crystallography is the primary tool for visualizing and quantifying these interactions. nih.gov

Hydrogen Bonding: The thioamide group, with its N-H protons and the sulfur atom, is capable of participating in hydrogen bonding. The N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These hydrogen bonds can link molecules together to form chains, dimers, or more complex three-dimensional networks, significantly influencing the crystal packing. rsc.orgkyoto-u.ac.jp

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysisnih.govepa.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be used to probe its conformational state. nih.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrations include:

N-H stretching vibrations of the thioamide group.

C-H stretching vibrations of the aromatic ring and the methylene and methoxy groups.

C=S stretching vibration, which is a key marker for the thioamide group.

C-N stretching and N-H bending vibrations of the thioamide.

Aromatic C=C stretching vibrations.

C-O stretching of the methoxy group.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for the stereochemical analysis of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. For a compound to be analyzed by these techniques for the purpose of determining enantiomeric excess, it must be chiral, meaning it is non-superimposable on its mirror image.

Based on the chemical structure of this compound, the molecule is achiral as it does not possess a stereocenter or exhibit any other form of chirality such as axial or planar chirality. The absence of chirality in this compound means that it does not exhibit a differential absorption or rotation of circularly polarized light.

Consequently, chiroptical spectroscopic techniques like CD and ORD are not applicable for the analysis of this compound itself. There would be no signal in a CD spectrum, and no optical rotation to measure with ORD. Therefore, the determination of enantiomeric excess for this specific compound is not a relevant consideration.

While derivatives of this compound could potentially be synthesized to be chiral by introducing a chiral center or other element of chirality into the molecule, there is no information available in the scientific literature to suggest that such chiral derivatives have been prepared and studied by chiroptical methods. Should a chiral derivative be synthesized, chiroptical spectroscopy would then become a valuable method for characterizing its stereochemical purity.

Theoretical and Computational Chemistry Studies of 2 2 Methoxyphenyl Thioacetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy, which are fundamental to its chemical behavior.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov This indicates lower stability and is often associated with higher chemical reactivity and biological activity. researchgate.netnih.gov Conversely, a large energy gap is characteristic of a "hard" molecule, implying high kinetic stability and low reactivity. mdpi.com

For molecules containing aromatic rings and functional groups like methoxy (B1213986) and thioamide, the HOMO is typically localized on the more electron-rich portions, while the LUMO is spread across electron-deficient areas. In related molecules, analysis has shown that the introduction of substituents can perturb the molecular geometry and, consequently, the shape and energy of these orbitals. researchgate.net DFT calculations can precisely map the electron density of these orbitals, predicting the most probable sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital (HOMO-LUMO) Energy Data from Related Compounds

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication | Source |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | High chemical reactivity, high polarizability. nih.gov | nih.gov |

| N-(phenyl)-2,2-dichloroacetamide Derivative 1 | - | - | 5.349 | High stability, low reactivity. researchgate.net | researchgate.net |

| 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide (3-ax. conformer) | - | - | 4.0805 | Easier charge transfer compared to other conformers. mdpi.com | mdpi.com |

Note: This table presents data for structurally related compounds to illustrate the principles of HOMO-LUMO analysis. Specific values for 2-(2-Methoxyphenyl)thioacetamide would require dedicated computational studies.

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy surface of a molecule to identify its stable low-energy conformers and the energy barriers that separate them. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-C and C-N bonds), multiple conformations are possible.

Computational methods, such as systematic searches or molecular dynamics simulations, can explore the conformational space to identify energetically favorable structures. nih.gov This analysis helps in proposing a "bioactive conformation"—the specific shape the molecule adopts when it binds to a biological target. nih.gov The relative energies of different conformers can explain differences in binding affinity and activity. nih.gov For instance, studies on related methoxyphenyl compounds have shown that differences in the distances between key atoms (like nitrogen and oxygen) across various conformations can lead to significant changes in receptor binding affinity. nih.gov

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule. The thioacetamide (B46855) group is known to be a versatile functional group. For example, it can serve as a source of sulfide (B99878) ions in reactions or undergo S-oxidation to form reactive metabolites like thioacetamide S-oxide (TASO) and thioacetamide S,S-dioxide (TASO2). nih.govnih.govwikipedia.orgresearchgate.net These metabolites can then act as acylating agents. nih.govnih.gov

Theoretical models can explore the reaction pathways for such transformations. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility of a reaction and its mechanism. Studies on the reactions of thioacetamide with other reagents, such as N-substituted maleimides, have shown that the reaction conditions can lead to different products, including pyrrolo[3,4-c]pyridines and thiobis(pyrrolidine-2,5-diones). researchgate.netmdpi.com Computational exploration of these reaction paths can elucidate the cascade processes and intermediates involved, providing a rationale for the observed product distribution. mdpi.com

Molecular Docking and Ligand-Target Interaction Modeling (Pre-clinical focus)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Docking algorithms place the ligand into the binding site of a protein in various possible orientations and conformations. These poses are then scored based on a function that estimates the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibitory constant (Ki). openmedicinalchemistryjournal.com A lower binding energy indicates a more stable and favorable interaction.

Docking studies on compounds with similar structural motifs, such as methoxyphenyl and acetamide (B32628) groups, have been performed against various protein targets, including cyclooxygenase (COX) enzymes, tyrosine kinases, and viral proteins. nih.govnih.govbrieflands.com These studies provide a framework for how this compound might interact with similar targets. The results typically include a top-ranked pose that represents the most likely binding mode of the ligand within the protein's active site. semanticscholar.org

Table 2: Predicted Binding Affinities of Structurally Related Molecules to Various Protein Targets

| Ligand | Protein Target | Predicted Binding Energy (kcal/mol) | Source |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Target Protein from Aspergillus flavus (PDB: 1JAP) | -6.0 | nih.gov |

| Isoquercetin | SARS-CoV-2 Spike Glycoprotein (PDB: 6LU7) | -6.74 | openmedicinalchemistryjournal.com |

| 2-Mercapto-5-(3-Methoxyphenyl)-1,3,4-oxadiazole | Focal Adhesion Kinase (PDB: 2ETM) | - | researchgate.net |

| Thiazole (B1198619) Carboxamide Derivative | Cyclooxygenase-2 (COX-2) | - | nih.gov |

Note: This table showcases binding energies from docking studies of various molecules to illustrate the output of such analyses. The specific binding affinity of this compound would depend on the particular protein target being studied.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and binding specificity. nih.gov

Key interactions frequently identified in docking studies include:

Hydrogen Bonds: These are strong, directional interactions. The thioamide group (-C(=S)NH2) and the methoxy group (-OCH3) in this compound can act as hydrogen bond acceptors (via the S, O, and N atoms) and donors (via the -NH2 group). Docking studies on related molecules often show hydrogen bonds forming with key amino acid residues in the protein's active site, such as arginine, tyrosine, serine, or aspartate. nih.govnih.gov

Hydrophobic Interactions: The phenyl ring of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine in the binding pocket. nih.gov

π-Interactions: The aromatic phenyl ring can participate in π-π stacking with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or C-H...π interactions. cardiff.ac.uk

Analysis of these interactions helps to rationalize the observed binding affinity and can guide the design of new derivatives with improved potency by optimizing these contacts. nih.gov For example, a plausible binding mode might involve the tyramine-like moiety interacting with conserved residues deep within a binding pocket, stabilized by hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand how structural modifications might influence its behavior. The development of such models is a crucial step in predictive chemistry and drug design.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as follows:

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

1D Descriptors: These are derived from the substructure of the molecule, including the number of specific functional groups or fragments.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's shape, size, and electronic properties.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide information about the electronic structure, including orbital energies (HOMO, LUMO), partial charges, and dipole moments. nih.gov

For a molecule like this compound, a variety of descriptors would be calculated for a series of its derivatives. The following table illustrates some of the key descriptors that would be relevant.

| Descriptor Type | Descriptor Class | Examples for a Derivative Series of this compound |

| 0D | Constitutional | Molecular Weight, Number of Oxygen Atoms, Number of Sulfur Atoms |

| 1D | Functional Groups | Number of Aromatic Rings, Presence of Hydrogen Bond Donors/Acceptors |

| 2D | Topological | Balaban J index, Wiener index, Kier & Hall molecular connectivity indices |

| 3D | Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Quantum-Chemical | Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Atomic Charges |

Once a set of descriptors is generated for a series of compounds with known activities or properties, a statistical model is developed to correlate the descriptors with the observed data. A common technique for this is Multiple Linear Regression (MLR). nih.gov An MLR model takes the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, c₂, ..., cₙ are regression coefficients and D₁, D₂, ..., Dₙ are the molecular descriptors. The quality of the model is assessed using statistical parameters such as the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability.

A well-validated QSAR/QSPR model can be a powerful tool for predicting the activity or properties of novel compounds before they are synthesized. zsmu.edu.ua This predictive capability is highly valuable in the design of new molecules with enhanced characteristics. For instance, if a QSAR model for the anti-inflammatory activity of this compound derivatives revealed that a lower HOMO energy and a larger molecular surface area are correlated with higher activity, medicinal chemists could focus on designing new derivatives that possess these features.

The process of predictive modeling for future compound design using a hypothetical QSAR model for this compound would involve these steps:

Model Interpretation: Understanding which descriptors positively or negatively influence the desired property.

In Silico Design: Proposing new molecular structures by modifying the parent compound, for example, by adding or substituting functional groups on the phenyl ring or modifying the thioacetamide moiety.

Descriptor Calculation: Calculating the relevant molecular descriptors for the newly designed compounds.

Activity Prediction: Using the established QSAR model to predict the activity of the designed compounds.

Prioritization for Synthesis: Selecting the most promising candidates for chemical synthesis and experimental testing based on the predictions.

This iterative cycle of design, prediction, and synthesis can significantly accelerate the discovery of new compounds with improved properties.

Advanced Simulation Techniques (e.g., Molecular Dynamics, Ab Initio Molecular Dynamics)

Advanced simulation techniques, such as molecular dynamics (MD) and ab initio molecular dynamics (AIMD), offer a dynamic perspective on the behavior of molecules over time. These methods can provide insights into conformational changes, solvent effects, and interactions with other molecules, which are often not captured by static modeling approaches.

Molecular Dynamics (MD) Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements to be tracked over time. For this compound, an MD simulation could be used to:

Study Solvation Effects: Analyze how the molecule interacts with solvent molecules, such as water. This includes the formation of hydrogen bonds between the thioamide group and water, which can influence the molecule's solubility and reactivity.

Simulate Protein-Ligand Interactions: If a biological target for this compound is known or proposed, MD simulations can be used to study the dynamics of its binding to the protein's active site. This can reveal key intermolecular interactions, the stability of the binding pose, and the role of water molecules in the binding process.

The following table summarizes the key parameters and potential outputs of a typical MD simulation for this compound in a water box.

| Simulation Parameter | Typical Value/Choice | Purpose |

| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Represents the solvent molecules. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure. |

| Simulation Time | Nanoseconds to Microseconds | The duration of the simulation, determining the timescale of observable events. |

| Analysis | RMSD, RMSF, Radial Distribution Functions | Quantifies conformational stability, atomic fluctuations, and local structure. |

Ab Initio Molecular Dynamics (AIMD)

AIMD is a more computationally intensive method where the forces on the atoms are calculated "from first principles" using quantum mechanics (typically DFT) at each step of the simulation. This avoids the need for pre-parameterized force fields and can provide a more accurate description of electronic structure changes during dynamic events, such as chemical reactions or bond breaking/formation. For this compound, AIMD could be particularly useful for studying:

Proton Transfer Reactions: Investigating the acidity of the N-H protons in the thioamide group and potential proton transfer events in solution.

Tautomerism: Exploring the equilibrium between the thioamide and thiol tautomeric forms of the molecule. wikipedia.org

Reactivity: Simulating the molecule's reactivity towards other chemical species with a high level of theory.

Due to the high computational cost, AIMD simulations are typically limited to smaller systems and shorter timescales (picoseconds) compared to classical MD.

Strictly Excluding Chemical/physical Properties, Basic Identification, Dosage/administration, Safety/adverse Effect Profiles, and Human Clinical Trial Data

Antimicrobial Activity (in vitro studies)

Comprehensive searches of available scientific literature did not yield specific studies detailing the antimicrobial activity of 2-(2-Methoxyphenyl)thioacetamide. Therefore, no data on its antibacterial, antifungal, or antiviral spectrum, including Minimum Inhibitory Concentration (MIC) values, can be provided at this time.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

There is no available research data specifically documenting the antibacterial spectrum or MIC values of this compound against various bacterial strains.

Antifungal and Antiviral Potential (in vitro)

Specific in vitro studies on the antifungal and antiviral potential of this compound are not found in the current body of scientific literature.

Enzyme Inhibition Studies and Biochemical Mechanisms

No specific studies identifying this compound as an enzyme inhibitor or detailing its biochemical mechanisms of action were found in the reviewed literature. Consequently, information regarding its specific enzyme targets, type of inhibition, and kinetic parameters is not available.

Identification of Specific Enzyme Targets (e.g., kinases, reductases)

The scientific literature does not currently contain studies that have identified specific enzyme targets for this compound.

Determination of Inhibition Type and Kinetic Parameters

Due to the absence of enzyme inhibition studies, the type of inhibition (e.g., competitive, non-competitive) and the kinetic parameters (e.g., Kᵢ, IC₅₀) for this compound have not been determined.

Receptor Binding Affinity and Ligand-Receptor Interactions (e.g., serotonin (B10506) receptors)

There is no available research data from in vitro studies that characterizes the receptor binding affinity or ligand-receptor interactions of this compound with any receptors, including serotonin receptors.

In vitro Binding Assays and Displacement Studies

Information regarding in vitro binding assays and displacement studies specifically for this compound is not available in the provided search results.

Cytotoxicity and Antiproliferative Activities (Cell Line Studies)

Inhibition of Cancer Cell Line Growth (e.g., IC50 values)

The cytotoxic effects of various derivatives of this compound and related compounds have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key parameter in these studies. nih.gov

Phenylacetamide derivatives, in particular, have demonstrated significant cytotoxic effects. For instance, the 3d derivative showed a potent IC50 value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cancer cell lines. tbzmed.ac.ir Additionally, derivatives 3c and 3d exhibited notable activity against MCF-7 cells, with IC50 values of 0.7±0.08 μM and 0.7±0.4 μM, respectively. tbzmed.ac.ir The evaluation of IC50 values is a standard method for assessing the potential of anticancer agents. nih.govnih.govresearchgate.net

It is important to note that the cytotoxic activity can be influenced by the specific chemical structure of the derivatives. For example, studies on methoxyflavone analogs have shown that the position of the methoxy (B1213986) group can significantly impact the IC50 values. mdpi.com Similarly, research on thiosemicarbazide (B42300) derivatives revealed that 4-substituted halogen derivatives displayed greater lipophilicity, which can influence their biological activity. nih.gov

The table below summarizes the IC50 values for some phenylacetamide derivatives.

| Compound/Derivative | Cell Line | IC50 (μM) |

| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6±0.08 |

| Phenylacetamide derivative 3d | PC-12 | 0.6±0.08 |

| Phenylacetamide derivative 3c | MCF-7 | 0.7±0.08 |

| Phenylacetamide derivative 3d | MCF-7 | 0.7±0.4 |

Analysis of Cell Cycle Perturbation and Apoptosis Induction

Flow cytometry is a powerful technique used to analyze the cell cycle and apoptosis. nih.govresearchgate.net This method allows for the identification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of apoptotic cells. nih.govresearchgate.netbdbiosciences.com

Studies on phenylacetamide derivatives have shown their ability to induce apoptosis, or programmed cell death, in cancer cells. tbzmed.ac.ir This process is often mediated by the upregulation of key proteins involved in apoptotic pathways. tbzmed.ac.ir For example, some derivatives have been found to trigger both intrinsic and extrinsic apoptotic pathways, which could complement conventional cancer treatments. tbzmed.ac.ir

The analysis of cell cycle distribution can reveal how a compound affects cell proliferation. For instance, some anticancer agents can cause cells to arrest in a specific phase of the cell cycle, preventing them from dividing. bdbiosciences.comresearchgate.net Flow cytometry can quantify the percentage of cells in each phase, providing insights into the mechanism of action of the compound. researchgate.netrsc.org Apoptosis can be detected by observing changes in the plasma membrane, such as the externalization of phosphatidylserine, which can be identified using fluorochrome-labeled Annexin V. bdbiosciences.com Another hallmark of apoptosis is the dissipation of the mitochondrial membrane potential, which can also be measured using specific fluorescent probes. nih.gov

Anti-inflammatory or Immunomodulatory Potential (pre-clinical models)

While direct studies on the anti-inflammatory or immunomodulatory potential of this compound are not detailed in the provided results, related compounds have been investigated for such activities. For example, two thiazole (B1198619) derivatives, CX-32 and CX-35, were evaluated for their anti-inflammatory effects in a lipopolysaccharide (LPS)-stimulated RAW 264.7 cell line. nih.gov These compounds were found to inhibit the production of prostaglandins, key mediators of inflammation, without affecting the levels of cyclooxygenase-2 (COX-2) protein. nih.gov Their effect on prostaglandin (B15479496) E2 (PGE2) production was comparable to that of the selective COX-2 inhibitor NS 398. nih.gov This suggests that these thiazole derivatives may act as specific COX-2 inhibitors, although further investigation is needed to confirm this hypothesis. nih.gov

Mechanistic Insights into Biological Activity (e.g., mode of action)

Investigation of Cellular Pathways and Molecular Targets

The biological activity of thioacetamide (B46855) and its derivatives involves complex molecular mechanisms. Thioacetamide itself is known to be bioactivated in the liver by the CYP450 2E1 enzyme, leading to the formation of toxic metabolites like TAA-S-oxide and TAA-S-dioxide. nih.govresearchgate.net These reactive species can induce oxidative stress and cause cellular damage. nih.govresearchgate.net

In the context of cancer, derivatives of related compounds have been shown to influence various cellular pathways. For instance, some phenylacetamide derivatives trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, as well as increasing the activity of caspase-3. tbzmed.ac.ir The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating apoptosis, and the ratio of these proteins can determine the cell's fate. nih.gov

Furthermore, mitogen-activated protein (MAP) kinase signaling pathways are often activated by various compounds and are important in tumor development. nih.gov Thioacetamide treatment has been shown to activate the MAPK pathway in liver tissue. nih.gov Other signaling pathways that can be affected include the phosphatidylinositol 3-kinase (PI3K)-protein kinase B (AKT) pathway and the hypoxia-inducible factor (HIF)-1 signaling pathway. nih.gov

The investigation of these cellular pathways and molecular targets is crucial for understanding the therapeutic potential and mechanism of action of compounds like this compound and its derivatives.

Future Directions and Research Opportunities for 2 2 Methoxyphenyl Thioacetamide

Exploration of Unconventional Synthetic Methodologies

The synthesis of thioamides, including 2-(2-Methoxyphenyl)thioacetamide, traditionally relies on methods such as the thionation of the corresponding amide with reagents like phosphorus pentasulfide or Lawesson's reagent. wikipedia.org However, future research could focus on developing more efficient, sustainable, and novel synthetic routes. Unconventional methodologies such as microwave-assisted synthesis and flow chemistry present promising alternatives.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, improve yields, and enhance product purity for a variety of thioamides. nih.govjchps.com The application of microwave irradiation to the synthesis of primary thioamides from nitriles using ammonium sulfide (B99878) has demonstrated excellent yields, often without the need for chromatographic purification. nih.gov This approach avoids the use of hazardous gaseous hydrogen sulfide.

Table 1: Illustrative Examples of Microwave-Assisted Thioamide Synthesis from Nitriles

| Entry | Starting Nitrile | Product Thioamide | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Benzonitrile | Thiobenzamide | (NH₄)₂S, MeOH, 80°C, 15 min | 95 |

| 2 | 4-Chlorobenzonitrile | 4-Chlorothiobenzamide | (NH₄)₂S, MeOH, 80°C, 15 min | 98 |

| 3 | Acetonitrile | Thioacetamide (B46855) | (NH₄)₂S, MeOH, 130°C, 30 min | 90 |

This table presents general findings for thioamide synthesis and does not represent specific results for this compound.

Future studies could adapt these microwave-assisted methods for the synthesis of this compound, potentially starting from 2-(2-methoxyphenyl)acetonitrile.

Flow chemistry, or continuous flow processing, offers advantages in terms of safety, scalability, and process control. iucr.orgnih.gov This technique allows for the rapid optimization of reaction conditions and can enable the use of hazardous reagents or extreme conditions with greater control. The synthesis of various heterocyclic compounds and APIs has been successfully demonstrated using flow chemistry. nih.govmdpi.com Investigating the synthesis of this compound in a continuous flow reactor could lead to a more efficient and scalable production method.

Discovery of Novel Reactivity and Chemical Transformations

The thioamide functional group is a versatile building block in organic synthesis, known for its unique reactivity compared to its amide analogue. rsc.org Future research should aim to uncover novel chemical transformations of this compound.

One area of exploration is its participation in cycloaddition reactions. Thioamides can act as dienophiles or participate in other pericyclic reactions to form complex heterocyclic structures. mdpi.comresearchgate.net For example, the reaction of thioacetamide with N-arylmaleimides has been shown to yield various complex products, including epithiopyrrolo[3,4-c]pyridines and pyrrolo[3,4-c]pyridines, depending on the reaction conditions. researchgate.netresearchgate.net Investigating the behavior of this compound in [4+2] or dipolar cycloadditions could lead to the discovery of novel heterocyclic scaffolds with potential biological activities. mdpi.comnih.gov

Another avenue for research is the exploration of C-H activation reactions. The methoxy (B1213986) and thioamide groups in this compound could serve as directing groups for transition-metal-catalyzed C-H functionalization, allowing for the late-stage modification of the aromatic ring or the acetyl backbone. This would provide a powerful tool for generating a library of derivatives for structure-activity relationship (SAR) studies.

Integration of Advanced Computational and Machine Learning Approaches for Design and Prediction

Computational chemistry and machine learning are increasingly indispensable tools in modern chemical research. researchgate.net For this compound, these approaches can be leveraged to predict its properties, guide the design of new derivatives, and understand its potential biological interactions.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can provide early insights into the drug-like properties of this compound and its analogues. researchgate.net Various software platforms can calculate key physicochemical and pharmacokinetic parameters.

Table 2: Hypothetical In Silico ADMET Profile for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 195.26 g/mol | Favorable for oral bioavailability |

| LogP | ~1.8 | Good balance of lipophilicity and hydrophilicity |

| H-bond Donors | 2 | Within typical range for drug-like molecules |

| H-bond Acceptors | 2 | Within typical range for drug-like molecules |

| Caco-2 Permeability | Moderate to High | Potential for good intestinal absorption |

| CYP450 Inhibition | To be determined | Key for assessing drug-drug interaction potential |

This table is illustrative and based on general principles. Specific computational studies are required for accurate prediction.

Molecular docking studies can be employed to investigate the potential binding of this compound to various biological targets. researchgate.net By computationally screening this compound against libraries of protein structures, potential protein targets can be identified, which can then be validated experimentally. For instance, derivatives of methoxyphenyl-thiazole carboxamides have been studied as COX inhibitors through molecular docking. researchgate.net

Furthermore, machine learning algorithms can be trained on existing data for thioamide-containing compounds to develop quantitative structure-activity relationship (QSAR) models. These models could then be used to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.

Pre-clinical Lead Optimization and Deeper Target Validation

Should initial screenings identify this compound or its derivatives as having promising biological activity, the next logical step would be pre-clinical lead optimization. This iterative process aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound to generate a pre-clinical candidate.

The process would involve the synthesis of a focused library of analogues based on an initial structure-activity relationship (SAR). Modifications could be made to the methoxyphenyl ring (e.g., altering the position or nature of the substituent) or the thioacetamide moiety.

Table 3: General Strategy for Lead Optimization

| Step | Action | Desired Outcome |

|---|---|---|

| 1. Hit-to-Lead | Initial biological screening of this compound. | Identification of a "hit" with confirmed activity. |

| 2. SAR Expansion | Synthesis of analogues with systematic structural modifications. | Understanding of which parts of the molecule are crucial for activity. |

| 3. Potency & Selectivity | In vitro assays against the primary target and related off-targets. | Increased potency and selectivity for the desired biological target. |

| 4. ADME Profiling | In vitro and in vivo studies to assess pharmacokinetic properties. | Optimization of metabolic stability, solubility, and bioavailability. |

| 5. In vivo Efficacy | Testing in relevant animal models of disease. | Demonstration of efficacy in a biological system. |

This table outlines a general workflow for drug discovery and does not represent specific data for this compound.

Deeper target validation would be conducted in parallel. This involves using the optimized chemical probes to confirm the role of the biological target in the disease process. Techniques such as target engagement assays and biomarker analysis in cellular and animal models would be crucial.

Investigation into Sustainable and Environmentally Benign Chemical Applications

The principles of green chemistry are becoming increasingly important in chemical synthesis and applications. Future research on this compound should include an investigation into its potential use in sustainable and environmentally benign applications.

One promising area is the use of green solvents and catalysts for its synthesis. As mentioned, deep eutectic solvents (DESs) have been used for the green synthesis of a wide variety of thioamides. These solvents are often biodegradable, non-toxic, and recyclable. A study on the synthesis of thioamides using a choline chloride-urea based DES reported good to excellent yields under mild conditions, avoiding the use of toxic organic solvents. Applying such a system to the synthesis of this compound would be a significant step towards a more sustainable process.

Another potential application lies in the field of materials science. Recent research has shown that thioamides can undergo direct radical copolymerizations with vinyl monomers to create vinyl polymers with degradable thioether bonds in their backbones. This approach could lead to the development of novel degradable materials. Investigating the ability of this compound to act as a monomer in such polymerizations could open up new avenues for creating environmentally friendly polymers with tailored properties.

Q & A

Basic: What are the standard synthetic routes for 2-(2-Methoxyphenyl)thioacetamide, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 2-methoxythiophenol and chloroacetamide under basic conditions (e.g., NaOH in acetone or DMF). Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Temperature : Room temperature to mild heating (40–60°C) balances reaction rate and side-product formation .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Yield optimization requires stoichiometric control (1:1 molar ratio of thiophenol to chloroacetamide) and inert atmospheres to prevent oxidation of the thiol group .

Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Methodological Answer:

Byproduct formation (e.g., disulfides or over-alkylated products) is mitigated through:

- Stoichiometric precision : Excess chloroacetamide increases alkylation side reactions; use substoichiometric thiophenol .

- Additives : Catalytic tetrabutylammonium bromide (TBAB) improves regioselectivity in polar solvents .

- Real-time monitoring : Thin-layer chromatography (TLC) or in-situ FTIR tracks reaction progression, enabling timely termination .

Post-synthesis, HPLC-MS identifies byproducts (e.g., m/z shifts corresponding to disulfides), guiding iterative optimization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Thioether (–S–) : Adjacent protons resonate at δ 3.2–3.5 ppm (¹H); carbons at δ 35–45 ppm (¹³C) .

- Methoxy group (–OCH₃) : Singlet at δ 3.8 ppm (¹H); carbon at δ 55–57 ppm (¹³C) .

- IR Spectroscopy :

- Amide C=O stretch : 1650–1680 cm⁻¹ .

- Thioether C–S stretch : 650–700 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (C₉H₁₁NO₂S: 221.05 g/mol) .

Advanced: How do electronic effects of the methoxy group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-donating methoxy group at the ortho position increases electron density on the phenyl ring, enhancing resonance stabilization of intermediates. This:

- Accelerates nucleophilic attack : Higher electron density at the sulfur atom improves its nucleophilicity .

- Directs regioselectivity : Meta/para positions on the phenyl ring become more susceptible to electrophilic substitution .

Experimental validation via Hammett plots (σ⁺ values) correlates substituent effects with reaction rates, while DFT calculations map electron density distribution .

Basic: What are the primary biochemical applications of this compound?

Methodological Answer:

- Enzyme inhibition : Acts as a thiol-directed inhibitor for cysteine proteases (e.g., caspase-3) via disulfide bond formation .

- Proteomic studies : Modifies protein thiols in redox signaling pathways, analyzed via SDS-PAGE or MALDI-TOF .

- Cellular assays : Used in ROS (reactive oxygen species) modulation studies, with IC₅₀ values determined via MTT assays .

Advanced: How can contradictions in reported biological activities of derivatives be resolved?

Methodological Answer:

Contradictions often arise from:

- Purity discrepancies : Impurities >2% skew bioactivity; validate via HPLC-DAD/ELSD .

- Assay variability : Standardize protocols (e.g., fixed incubation times, cell lines) across studies .

- Metabolic interference : Use LC-MS/MS to identify metabolites (e.g., 2-(2-methoxyphenyl)acetic acid) that may confound results .

Comparative studies under GLP conditions and multi-lab validation reduce variability .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .

- Oxidation prevention : Argon/vacuum sealing inhibits disulfide formation .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulates binding to cysteine residues in enzymes (e.g., PDB: 1NSU) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with IC₅₀ values .

Basic: What analytical techniques quantify this compound in complex matrices?

Methodological Answer:

- HPLC-UV : C18 column, mobile phase = 60:40 acetonitrile/water, λ = 254 nm .

- GC-MS (derivatization) : Silylation with BSTFA enhances volatility for detection .

- Electrochemical sensors : Carbon paste electrodes functionalized with molecularly imprinted polymers (MIPs) .

Advanced: How does the compound’s logP influence its pharmacokinetic profile?

Methodological Answer:

The calculated logP (~1.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility:

- Absorption : Passive diffusion across Caco-2 cell monolayers (Papp > 1 × 10⁻⁶ cm/s) .

- Metabolism : Susceptible to hepatic CYP3A4 oxidation; monitor via hepatocyte incubation assays .

- BBB penetration : Predicted via PAMPA-BBB models (Pe > 4.0 × 10⁻⁶ cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.